molecular formula C7H15N B176275 N-Allyl-N-tert-butylamine CAS No. 16486-68-3

N-Allyl-N-tert-butylamine

Cat. No.: B176275
CAS No.: 16486-68-3
M. Wt: 113.2 g/mol
InChI Key: MDFOQCKFSUMLET-UHFFFAOYSA-N
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Description

N-Allyl-N-tert-butylamine: is an organic compound with the molecular formula C7H15N. It is a colorless to almost colorless clear liquid with a boiling point of 112°C and a flash point of 13°C . This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.

Mechanism of Action

Mode of Action

The mode of action of N-Allyl-N-tert-butylamine is primarily through its involvement in chemical reactions. For instance, it has been used in the synthesis of various medium-sized N-heterocycles of pharmaceutical relevance . The compound undergoes a series of reactions, including aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its role in the synthesis of N-heterocycles. These heterocycles are important in pharmaceutical applications due to their bioactivities .

Result of Action

The primary result of this compound’s action is the synthesis of various medium-sized N-heterocycles. These heterocycles have pharmaceutical relevance and exhibit bioactivities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of the target product in a reaction involving this compound can significantly decrease with certain catalyst loadings . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-N-tert-butylamine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-tert-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Allyl-N-tert-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

  • N-Allyl-N-methylamine
  • N-Allyl-N-ethylamine
  • N-Allyl-N-isopropylamine

Comparison: N-Allyl-N-tert-butylamine is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it distinct from other similar compounds like N-Allyl-N-methylamine or N-Allyl-N-ethylamine, which have smaller alkyl groups and different reactivity profiles .

Properties

IUPAC Name

2-methyl-N-prop-2-enylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFOQCKFSUMLET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340681
Record name N-tert-Butylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16486-68-3
Record name N-tert-Butylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyl-N-tert-butylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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